2-(Benzenesulfonyl)-2-methyldecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-2-methyldecanal is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to a carbon atom. This compound is notable for its unique structure, which includes a benzenesulfonyl group attached to a decanal backbone. The presence of both aromatic and aliphatic components in its structure makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-2-methyldecanal typically involves the reaction of benzenesulfonyl chloride with an appropriate aldehyde under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to react with benzenesulfonic acid or its salts . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzenesulfonyl)-2-methyldecanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-2-methyldecanal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-2-methyldecanal involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, such as the hydroxyl groups of serine residues in enzymes . This interaction can inhibit enzyme activity, making the compound a potential candidate for enzyme inhibition studies. The pathways involved include the modification of enzyme active sites and disruption of normal enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the aliphatic decanal component.
Benzenesulfonyl chloride: Used as a reagent in similar reactions but more reactive due to the presence of the chloride group.
Sulfonamides: Compounds with a sulfonyl group attached to an amine, used widely in medicinal chemistry.
Uniqueness: 2-(Benzenesulfonyl)-2-methyldecanal is unique due to its combination of aromatic and aliphatic components, which provides a balance of reactivity and stability. This makes it suitable for a variety of applications, from synthetic chemistry to biological research.
Eigenschaften
CAS-Nummer |
922172-17-6 |
---|---|
Molekularformel |
C17H26O3S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-2-methyldecanal |
InChI |
InChI=1S/C17H26O3S/c1-3-4-5-6-7-11-14-17(2,15-18)21(19,20)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |
InChI-Schlüssel |
NBUGXDNJPNYYLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)(C=O)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.